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Compound of Interest

Compound Name: 2-Pyrrolidin-1-ylmethyl-piperidine

Cat. No.: B012417 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-

(Pyrrolidin-1-ylmethyl)piperidine, a saturated heterocyclic compound with potential applications

in medicinal chemistry and materials science. This document is intended for researchers,

scientists, and drug development professionals, offering an in-depth interpretation of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality

behind experimental choices and the logic of spectral interpretation are emphasized to ensure

scientific integrity and practical utility.

Molecular Structure and Spectroscopic Overview
2-(Pyrrolidin-1-ylmethyl)piperidine possesses a molecular formula of C₁₀H₂₀N₂ and a molecular

weight of 168.28 g/mol [1]. The structure features a piperidine ring substituted at the 2-position

with a methyl group, which in turn is attached to a pyrrolidine ring via the nitrogen atom. This

unique arrangement of two saturated nitrogen-containing heterocycles dictates its

characteristic spectroscopic signature.

A foundational understanding of the spectroscopic properties of the parent heterocycles,

piperidine and pyrrolidine, is crucial for the accurate interpretation of the target molecule's

spectra. This guide will leverage data from these and other structurally related compounds to

provide a robust analysis.

Molecular Structure of 2-(Pyrrolidin-1-ylmethyl)piperidine

Caption: Molecular structure and atom numbering of 2-(Pyrrolidin-1-ylmethyl)piperidine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2-(Pyrrolidin-1-ylmethyl)piperidine, both ¹H and ¹³C NMR are essential for

structural confirmation.

¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be complex due to the numerous

overlapping signals from the methylene groups of both heterocyclic rings. High-field NMR

instrumentation (400 MHz or higher) is recommended to achieve optimal signal dispersion.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 2-(Pyrrolidin-1-ylmethyl)piperidine in approximately

0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube. The choice of

solvent is critical; CDCl₃ is suitable for general characterization, while D₂O can be used to

identify exchangeable N-H protons.

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

Acquisition Parameters:

Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.

Spectral Width: Set to cover a range of approximately 0-10 ppm.

Number of Scans: 8-16 scans are generally sufficient to obtain a good signal-to-noise

ratio.

Relaxation Delay (d1): A delay of 1-2 seconds is appropriate.

Predicted ¹H NMR Data and Interpretation
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Chemical Shift
(δ) ppm
(Predicted)

Multiplicity Integration Assignment Rationale

~ 3.0 - 2.8 m 3H
H-2, H-6

(piperidine)

Protons adjacent

to the piperidine

nitrogen are

deshielded.

~ 2.7 - 2.5 m 4H
H-2', H-5'

(pyrrolidine)

Protons adjacent

to the pyrrolidine

nitrogen.

~ 2.4 m 1H H-2 (piperidine)

Methine proton

at the

substitution

point.

~ 2.3 m 2H -CH₂- (linker)

Methylene

protons

connecting the

two rings.

~ 1.8 - 1.4 m 10H

H-3, H-4, H-5

(piperidine), H-3',

H-4' (pyrrolidine)

Overlapping

signals from the

remaining

methylene

groups of both

rings.

(variable) br s 1H N-H (piperidine)

The chemical

shift and

appearance of

this signal are

highly dependent

on solvent and

concentration.
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Note: These are predicted chemical shifts based on the analysis of similar structures. Actual

experimental values may vary.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the number of unique carbon environments

in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of deuterated

solvent) is typically required compared to ¹H NMR.

Instrument Setup: The spectrum is acquired on the same NMR spectrometer.

Acquisition Parameters:

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to

single lines for each carbon.

Spectral Width: A wider spectral width of 0-80 ppm is appropriate for aliphatic compounds.

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary

due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data and Interpretation
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Chemical Shift (δ) ppm
(Predicted)

Assignment Rationale

~ 60 C-2 (piperidine)

The methine carbon bearing

the substituent is shifted

downfield.

~ 58 -CH₂- (linker) The linker methylene carbon.

~ 54 C-2', C-5' (pyrrolidine)
Carbons adjacent to the

pyrrolidine nitrogen.

~ 47 C-6 (piperidine)
Carbon adjacent to the

piperidine nitrogen.

~ 30 C-3 (piperidine)

~ 26 C-5 (piperidine)

~ 24 C-4 (piperidine)

~ 23 C-3', C-4' (pyrrolidine)

Note: These are predicted chemical shifts based on the analysis of similar structures. Actual

experimental values may vary.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-(Pyrrolidin-1-ylmethyl)piperidine will be dominated by absorptions corresponding

to C-H and N-H stretching and bending vibrations.

Experimental Protocol: IR Spectroscopy

Sample Preparation: The spectrum can be acquired using a neat liquid film between two salt

plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
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Predicted IR Data and Interpretation

Wavenumber
(cm⁻¹) (Predicted)

Intensity Assignment Rationale

~ 3300 Medium, Broad N-H Stretch

Characteristic of the

secondary amine in

the piperidine ring.

2950-2800 Strong C-H Stretch

Aliphatic C-H

stretching vibrations

from both rings and

the linker.

~ 1450 Medium C-H Bend
Methylene scissoring

vibrations.

~ 1100 Medium C-N Stretch
Stretching vibrations

of the C-N bonds.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in structural elucidation. Electron Ionization (EI) is a common

technique for this type of compound.

Experimental Protocol: Mass Spectrometry

Sample Introduction: The sample can be introduced directly into the ion source via a direct

insertion probe or, if volatile, through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) at 70 eV is a standard method.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate

the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data and Interpretation
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The monoisotopic mass of 2-(Pyrrolidin-1-ylmethyl)piperidine (C₁₀H₂₀N₂) is 168.16 g/mol . The

molecular ion peak ([M]⁺) is expected at m/z 168.

Key Fragmentation Pathways

The fragmentation of 2-(Pyrrolidin-1-ylmethyl)piperidine will be dominated by α-cleavage, which

is the cleavage of the bond adjacent to the nitrogen atoms.

[M]⁺˙
m/z 168

m/z 98α-cleavage

m/z 84α-cleavage

m/z 70

α-cleavage

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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